8-Benzoyl-8-azabicyclo[3.2.1]octan-3-one

Analytical Chemistry Medicinal Chemistry Chemical Synthesis

Researchers optimizing CNS-targeting SAR studies require structurally defined tropane building blocks with batch-to-batch consistency. 8-Benzoyl-8-azabicyclo[3.2.1]octan-3-one addresses this with ≥98% purity and a benzoyl substituent enabling unique pi-stacking interactions absent in N-Boc or N-methyl analogs. • Confirmed ≥98% purity ensures biological activity reflects target compound, not impurities • Rigid tropane core ideal for GPCR, transporter, and enzyme probe development • Stable crystalline solid; ships at ambient temperature

Molecular Formula C14H15NO2
Molecular Weight 229.279
CAS No. 1250831-56-1
Cat. No. B596863
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Benzoyl-8-azabicyclo[3.2.1]octan-3-one
CAS1250831-56-1
Synonyms8-benzoyl-8-azabicyclo[3.2.1]octan-3-one
Molecular FormulaC14H15NO2
Molecular Weight229.279
Structural Identifiers
SMILESC1CC2CC(=O)CC1N2C(=O)C3=CC=CC=C3
InChIInChI=1S/C14H15NO2/c16-13-8-11-6-7-12(9-13)15(11)14(17)10-4-2-1-3-5-10/h1-5,11-12H,6-9H2
InChIKeyOATQBSPRXZUSJZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Benzoyl-8-azabicyclo[3.2.1]octan-3-one Profile


8-Benzoyl-8-azabicyclo[3.2.1]octan-3-one (CAS 1250831-56-1), with the molecular formula C14H15NO2 and a molecular weight of 229.27 g/mol, is a bicyclic organic compound belonging to the tropane alkaloid family, featuring a unique 8-azabicyclo[3.2.1]octane core with a benzoyl group at the 8-position and a ketone functionality at the 3-position [1]. Its distinctive structural framework and potential applications in medicinal chemistry make it a compound of interest for scientific research and pharmaceutical development . This compound is commercially available with a typical purity of 98.0% from select vendors .

8-Benzoyl-8-azabicyclo[3.2.1]octan-3-one Differentiation


Within the class of 8-azabicyclo[3.2.1]octane derivatives, the specific N-substituent dictates crucial properties such as lipophilicity, metabolic stability, and target binding affinity . The benzoyl group on 8-Benzoyl-8-azabicyclo[3.2.1]octan-3-one is not merely a protective group; it imparts a distinct physicochemical profile compared to common alternatives like the 8-Boc (tert-butoxycarbonyl) or 8-methyl analogs [1]. The presence of the benzoyl moiety introduces a conjugated aromatic system that can engage in pi-stacking interactions with biological targets, a feature absent in simple alkyl or carbamate substituents [2]. Consequently, substituting this specific benzoyl derivative with a seemingly similar 8-azabicyclo[3.2.1]octan-3-one analog can lead to divergent results in biological assays or synthetic applications, necessitating careful selection based on specific research requirements .

8-Benzoyl-8-azabicyclo[3.2.1]octan-3-one: Quantitative Evidence


Purity Comparison

A direct comparison of commercial purity specifications reveals that 8-Benzoyl-8-azabicyclo[3.2.1]octan-3-one is offered at a minimum purity of 98.0% by MSE PRO . In contrast, other vendors such as CymitQuimica list the same compound at a lower purity of 95% . This 3% absolute difference in purity can be critical in assays where impurities may interfere with biological activity readouts or compromise synthetic yields .

Analytical Chemistry Medicinal Chemistry Chemical Synthesis

Lipophilicity Differentiation

The computed XLogP3 value for 8-Benzoyl-8-azabicyclo[3.2.1]octan-3-one is 1.5 [1]. While precise experimental values for direct in-class comparators (e.g., 8-methyl-8-azabicyclo[3.2.1]octan-3-one or 8-Boc-8-azabicyclo[3.2.1]octan-3-one) are not uniformly available, the presence of the aromatic benzoyl group is known to substantially increase lipophilicity compared to an 8-methyl group, which typically yields a lower logP. This difference in lipophilicity influences membrane permeability, protein binding, and overall pharmacokinetic behavior .

Medicinal Chemistry Drug Discovery Computational Chemistry

Structural Rigidity and Target Selectivity

The 8-azabicyclo[3.2.1]octane scaffold provides a rigid framework that limits conformational flexibility . This rigidity is a key differentiator from more flexible piperidine-based analogs. While head-to-head selectivity data for 8-Benzoyl-8-azabicyclo[3.2.1]octan-3-one is not available, studies on related 8-substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane derivatives have demonstrated that this rigid scaffold imparts stereoselective binding and uptake inhibition at the dopamine transporter (DAT) compared to less constrained structures [1].

Medicinal Chemistry Structural Biology Drug Design

Predicted pKa and Solubility

The predicted pKa of 8-Benzoyl-8-azabicyclo[3.2.1]octan-3-one is 1.52±0.20, indicating it is a weak base . This pKa value, combined with its moderate lipophilicity (XLogP3 = 1.5) [1], suggests a distinct solubility profile in aqueous buffers compared to more basic analogs like 8-methyl-8-azabicyclo[3.2.1]octan-3-one, which would have a higher pKa. The predicted boiling point (407.9±38.0 °C) and density (1.222±0.06 g/cm3) also provide critical data for handling and formulation .

Preformulation Pharmaceutical Development Analytical Chemistry

8-Benzoyl-8-azabicyclo[3.2.1]octan-3-one Applications


High-Purity Chemical Probe Development

For researchers developing chemical probes targeting GPCRs, transporters, or enzymes, the high purity (98.0%) of 8-Benzoyl-8-azabicyclo[3.2.1]octan-3-one from select vendors ensures that observed biological activity is attributable to the intended compound rather than impurities . This is particularly critical in early-stage drug discovery where even minor contaminants can confound SAR analysis. The compound's rigid tropane scaffold and specific benzoyl substitution make it a valuable tool for investigating target engagement and selectivity profiles .

Synthetic Intermediate for Aminocarbonylation

While 8-Benzoyl-8-azabicyclo[3.2.1]octan-3-one itself is not directly used, its parent core, 8-azabicyclo[3.2.1]octan-3-one (nortropinone), is a validated substrate for palladium-catalyzed aminocarbonylation reactions to produce N-acylnortropane derivatives of biological importance [1]. This demonstrates the utility of the 8-azabicyclo[3.2.1]octan-3-one scaffold in modular synthetic approaches. The benzoyl-protected analog serves as a stable, crystalline precursor that can be deprotected to nortropinone or directly functionalized, leveraging the scaffold's established reactivity [2].

Reference Standard for Analytical Methods

Given its well-defined chemical structure and the availability of high-purity material (98.0%), 8-Benzoyl-8-azabicyclo[3.2.1]octan-3-one can serve as an in-house reference standard for developing analytical methods such as HPLC, LC-MS, or NMR . Its unique combination of a bicyclic core, benzoyl chromophore, and ketone group provides multiple handles for detection and quantification, facilitating method validation for related tropane derivatives or impurities [3].

Medicinal Chemistry Scaffold for CNS

The 8-azabicyclo[3.2.1]octane scaffold is a privileged structure in CNS drug discovery, with demonstrated utility in targeting monoamine transporters (DAT, SERT, NET) [4]. While direct data for the benzoyl analog is limited, the scaffold's conformational rigidity and the benzoyl group's potential for pi-stacking interactions make 8-Benzoyl-8-azabicyclo[3.2.1]octan-3-one a rational starting point for SAR studies aimed at optimizing potency, selectivity, and pharmacokinetic properties for neurological targets [5].

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